molecular formula C21H23ClFN3O5S B2948719 N1-(2-chlorobenzyl)-N2-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872724-13-5

N1-(2-chlorobenzyl)-N2-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No. B2948719
M. Wt: 483.94
InChI Key: FTYHYPIDOKUWGA-UHFFFAOYSA-N
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Description

The description of a chemical compound typically includes its IUPAC name, molecular formula, and structure. The structure can be represented in various forms such as a line-angle diagram, a 3D model, or a skeletal formula.



Synthesis Analysis

Synthesis analysis involves detailing the methods and steps used to synthesize the compound. This includes the starting materials, reagents, catalysts, and conditions such as temperature and pressure.



Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms in a molecule and the bond lengths and angles between these atoms. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy can be used.



Chemical Reactions Analysis

This involves studying the chemical reactions that the compound undergoes. This includes identifying the reactants and products, the conditions under which the reaction occurs, and the mechanism of the reaction.



Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, density, and refractive index. Its chemical properties, such as its acidity or basicity, its redox potential, and its reactivity with other substances, would also be studied.


Safety And Hazards

The compound’s toxicity, flammability, and environmental impact would be assessed. This includes determining its LD50, its flash point, and whether it is a carcinogen, mutagen, or teratogen.


Future Directions

Future directions could involve further studies on the compound’s properties, developing more efficient synthesis methods, or exploring its potential applications in areas such as medicine, materials science, or energy storage.


properties

IUPAC Name

N'-[(2-chlorophenyl)methyl]-N-[[3-(4-fluoro-2-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClFN3O5S/c1-14-11-16(23)7-8-18(14)32(29,30)26-9-4-10-31-19(26)13-25-21(28)20(27)24-12-15-5-2-3-6-17(15)22/h2-3,5-8,11,19H,4,9-10,12-13H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTYHYPIDOKUWGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClFN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-chlorobenzyl)-N2-((3-((4-fluoro-2-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

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